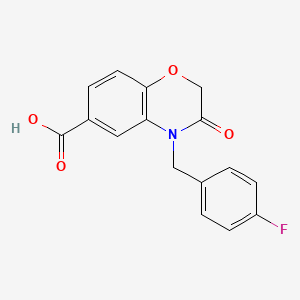4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
CAS No.: 1171929-66-0
Cat. No.: VC2632193
Molecular Formula: C16H12FNO4
Molecular Weight: 301.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1171929-66-0 |
|---|---|
| Molecular Formula | C16H12FNO4 |
| Molecular Weight | 301.27 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H12FNO4/c17-12-4-1-10(2-5-12)8-18-13-7-11(16(20)21)3-6-14(13)22-9-15(18)19/h1-7H,8-9H2,(H,20,21) |
| Standard InChI Key | OVIPHDQSLKDXCL-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3=CC=C(C=C3)F |
| Canonical SMILES | C1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic organic compound characterized by a benzoxazine core structure. The compound is also known by its alternative IUPAC name, 4-[(4-fluorophenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid, and is identified by the CAS registry number 1171929-66-0. The molecular structure features a benzoxazine scaffold with a fluorophenyl methyl group attached to the nitrogen atom at position 4 and a carboxylic acid group at position 6 of the benzene ring.
The comprehensive chemical identifiers and structural properties of this compound are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1171929-66-0 |
| Molecular Formula | C16H12FNO4 |
| Molecular Weight | 301.27 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H12FNO4/c17-12-4-1-10(2-5-12)8-18-13-7-11(16(20)21)3-6-14(13)22-9-15(18)19/h1-7H,8-9H2,(H,20,21) |
| Standard InChIKey | OVIPHDQSLKDXCL-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3=CC=C(C=C3)F |
| PubChem CID | 44122400 |
The structural features of this compound include a six-membered benzene ring fused with a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The nitrogen atom is substituted with a 4-fluorobenzyl group, while the benzene ring carries a carboxylic acid group at the para position relative to the nitrogen atom. The presence of the fluorine atom on the benzyl group potentially enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Structural Classification and Relation to Benzoxazine Derivatives
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid belongs to the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives, which constitute an important family of nitrogen and oxygen-containing heterocyclic compounds. This class of compounds is characterized by a core structure consisting of a benzene ring fused with an oxazine ring containing a carbonyl group at position 3 . The 2H-1,4-benzoxazin-3(4H)-one scaffold has attracted significant attention in medicinal chemistry due to its broad biological activity profile and relatively low biological toxicity.
The benzoxazine core structure serves as a privileged scaffold in drug discovery, with numerous derivatives synthesized for various therapeutic applications. Research has shown that compounds containing this core structure exhibit diverse pharmacological properties including antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory activities . The structural versatility of this scaffold allows for various modifications to enhance specific biological activities or improve pharmacokinetic properties.
Several structurally related benzoxazine derivatives have been investigated for their potential in treating neuropsychiatric disorders. For instance, compounds with the 2H-1,4-benzoxazin-3(4H)-one scaffold have shown activity against multiple G protein-coupled receptors (GPCRs), including dopamine D2 receptors and serotonin receptors (5-HT1A and 5-HT2A) . Other derivatives have demonstrated inhibitory effects on human acetylcholinesterase (hAChE), suggesting potential applications in Alzheimer's disease treatment .
Molecular Mechanisms of Action
The potential molecular mechanisms of action of 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be inferred from studies on structurally similar benzoxazine derivatives. These compounds have been shown to interact with several important cellular pathways, particularly those involved in inflammatory and oxidative stress responses.
Nrf2-HO-1 Pathway Activation
A significant mechanism through which benzoxazine derivatives exert their anti-inflammatory and antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.
Studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly increase Nrf2 protein levels in LPS-treated BV-2 microglial cells . This activation of Nrf2 subsequently leads to increased expression of downstream antioxidant enzymes, including HO-1. The upregulation of the Nrf2-HO-1 pathway contributes to reduced intracellular ROS levels and mitigates the inflammatory state of microglial cells .
Molecular docking studies have suggested that certain benzoxazine derivatives can interact with Nrf2-related binding sites, preventing the degradation of Nrf2 by Kelch-like ECH-associated protein 1 (KEAP1) . This interaction stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response elements (AREs).
Modulation of Pro-inflammatory Mediators
Benzoxazine derivatives have demonstrated the ability to modulate various pro-inflammatory mediators. Studies have shown significant reductions in the transcription levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and inflammation-related enzymes (iNOS and COX-2) in LPS-stimulated microglial cells treated with these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume